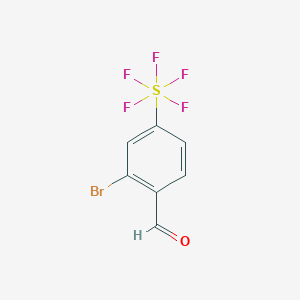
Cis-benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)dicarbamate is a complex organic compound with the molecular formula C19H28N2O4. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with benzyl and tert-butyl groups, as well as dicarbamate functionalities. It is primarily used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)dicarbamate typically involves multiple steps. One common method includes the reaction of benzylamine with tert-butyl chloroformate to form benzyl tert-butyl carbamate. This intermediate is then reacted with (1R,3S)-1-methylcyclohexane-1,3-diol under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial production.
化学反応の分析
Types of Reactions
Cis-benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of carbamate groups to amines.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl or tert-butyl groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)dicarboxylate, while reduction could produce benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)diamine.
科学的研究の応用
Cis-benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)dicarbamate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development for specific diseases, often involves this compound.
Industry: It is employed in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of cis-benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)dicarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme catalysis or modulation of receptor signaling, depending on the specific application and target.
類似化合物との比較
Similar Compounds
- Benzyl tert-butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate
- Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate
Uniqueness
Cis-benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)dicarbamate is unique due to its specific stereochemistry and the presence of both benzyl and tert-butyl groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C20H29N2O4- |
|---|---|
分子量 |
361.5 g/mol |
IUPAC名 |
N-[(1S,2R,3R)-2-tert-butyl-3-methyl-3-(phenylmethoxycarbonylamino)cyclohexyl]carbamate |
InChI |
InChI=1S/C20H30N2O4/c1-19(2,3)16-15(21-17(23)24)11-8-12-20(16,4)22-18(25)26-13-14-9-6-5-7-10-14/h5-7,9-10,15-16,21H,8,11-13H2,1-4H3,(H,22,25)(H,23,24)/p-1/t15-,16-,20+/m0/s1 |
InChIキー |
SUIKRCKJMVKMIF-TWOQFEAHSA-M |
異性体SMILES |
C[C@]1(CCC[C@@H]([C@H]1C(C)(C)C)NC(=O)[O-])NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC1(CCCC(C1C(C)(C)C)NC(=O)[O-])NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


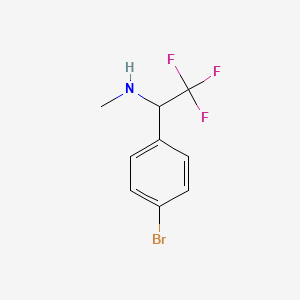
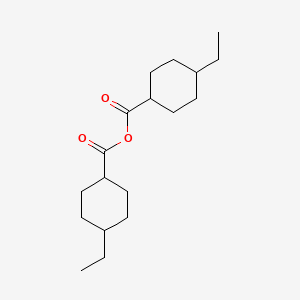
![rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate hydrochloride](/img/structure/B12851775.png)
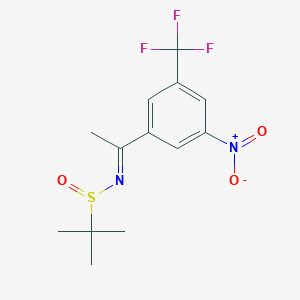
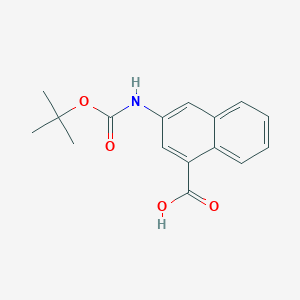
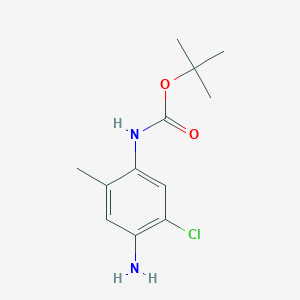
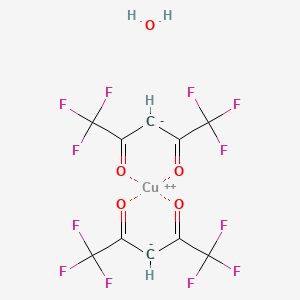
![Benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester](/img/structure/B12851814.png)
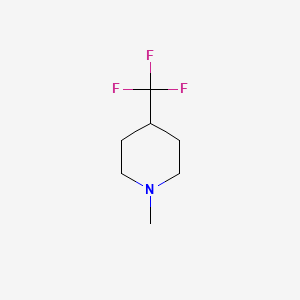
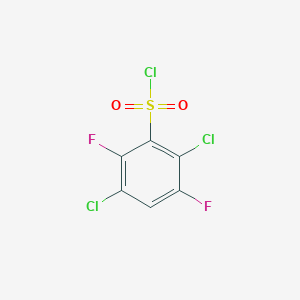
![5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12851827.png)
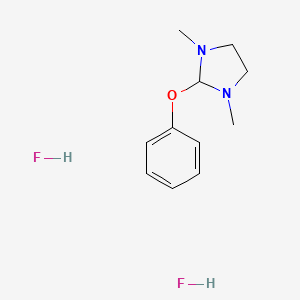
![Methyl 4-[(methylthio)methyl]benzoate](/img/structure/B12851836.png)
